molecular formula C17H18FN5O2 B3006524 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 505080-60-4

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B3006524
CAS No.: 505080-60-4
M. Wt: 343.362
InChI Key: OPUJHZWXSYWXLD-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as FMPP, is a synthetic compound that belongs to the class of purine derivatives. It was first synthesized in the early 1990s and has since been studied for its potential applications in scientific research.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

  • Synthesis of related compounds through multicomponent reactions has been explored. For example, Barakat et al. (2016) synthesized a compound via Aldol–Michael addition reactions, confirming its structure through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Anticonvulsant Activity

  • Some derivatives have shown promising results as anticonvulsants. Kamiński et al. (2013) synthesized and evaluated N-Mannich bases derived from similar structures for their anticonvulsant activity, finding significant protection against electrically induced seizures (Kamiński et al., 2013).

Crystallographic Studies

  • Crystal structures of closely related compounds have been examined to understand their molecular conformations and interactions. For instance, Pandi et al. (2001) investigated the crystal structure of a similar compound, noting the conformation of the central ring and intermolecular hydrogen bonds (Pandi et al., 2001).

Anti-Inflammatory Activities

  • Derivatives of the compound have been explored for their anti-inflammatory potential. Chien et al. (2008) isolated new compounds from Antrodia camphorata, finding that some derivatives suppressed IL-6 production, indicating anti-inflammatory effects (Chien et al., 2008).

Biochemical Evaluation

  • Analogues based on similar structures have been synthesized and evaluated for biochemical properties, such as their inhibitory activity in enzyme systems (Daly et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. This typically involves testing the compound for toxicity, reactivity, and environmental impact .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its synthesis, structure, and properties, as well as investigations into potential applications. For example, it could be studied for potential use as a pharmaceutical compound, given the biological activity of similar compounds .

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-6-12(18)7-5-11)16(19-14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUJHZWXSYWXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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